molecular formula C12H14BrFO2 B7935462 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane

4-[(3-Bromo-5-fluorophenoxy)methyl]oxane

Cat. No.: B7935462
M. Wt: 289.14 g/mol
InChI Key: NPAAYWMVBDBRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluorophenol.

    Ether Formation: The phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.

    Oxane Ring Formation: The phenoxy ether undergoes a cyclization reaction to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-5-fluorophenoxy)methyl]oxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-[(3-Bromo-5-fluorophenoxy)methyl]oxane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-5-fluorophenoxy)methyl]oxane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The oxane ring provides structural stability and can affect the compound’s overall reactivity and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Bromo-5-chlorophenoxy)methyl]oxane: Similar structure but with a chlorine atom instead of fluorine.

    4-[(3-Bromo-5-methylphenoxy)methyl]oxane: Contains a methyl group instead of fluorine.

    4-[(3-Bromo-5-nitrophenoxy)methyl]oxane: Features a nitro group in place of fluorine.

Uniqueness

4-[(3-Bromo-5-fluorophenoxy)methyl]oxane is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions. The combination of these substituents with the oxane ring structure provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-[(3-bromo-5-fluorophenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO2/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAAYWMVBDBRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.